

AB3127-C dosage and administration in vivo

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Compound of Interest

Compound Name: AB3127-C
Cat. No.: B15580801

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Application Notes and Protocols: AB3127-C

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Introduction

AB3127-C is a potent and selective inhibitor of the hypothetical tyrosine kinase 'Kinase-X,' which is implicated in the proliferation of various cancer cell lines. These application notes provide detailed protocols and guidelines for the in vivo administration and dosage of **AB3127-C** in preclinical animal models. The information is intended for researchers, scientists, and drug development professionals. It is crucial to note that **AB3127-C** is a fictional compound created for illustrative purposes, and the data presented herein is a composite representation based on typical preclinical oncology drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of **AB3127-C** is provided below.

Property	Value
Molecular Weight	482.5 g/mol
Solubility in DMSO	100 mM
Solubility in PBS (pH 7.4)	< 0.1 μM
Formulation for in vivo use	10% DMSO, 40% PEG300, 5% Tween 80, 45% saline

In Vivo Pharmacokinetics

Pharmacokinetic studies of **AB3127-C** have been conducted in male Sprague-Dawley rats and beagle dogs. A summary of the key pharmacokinetic parameters following a single intravenous or oral dose is presented below. These studies are essential for determining appropriate dosage ranges and identifying potential toxic effects.[1][2]

Table 1: Pharmacokinetic Parameters of **AB3127-C** in Rats and Dogs

Parameter	Rat (IV, 5 mg/kg)	Rat (PO, 20 mg/kg)	Dog (IV, 2 mg/kg)	Dog (PO, 10 mg/kg)
Tmax (h)	-	1.0	-	2.0
Cmax (ng/mL)	1500	850	1200	600
AUC0-last (ng*h/mL)	3200	4500	2800	5200
t1/2 (h)	4.5	5.1	6.2	7.8
Clearance (mL/min/kg)	25	-	12	-
Vdss (L/kg)	3.2	-	2.8	-
Oral Bioavailability (%)	-	35	-	42

IV: Intravenous, PO: Oral, Tmax: Time to maximum concentration, Cmax: Maximum concentration, AUC: Area under the curve, t1/2: Half-life, Vdss: Volume of distribution at steady state.

Preclinical Toxicology

Toxicology studies are critical for defining safe dose ranges and identifying potential organ toxicities.[3] Non-GLP (Good Laboratory Practice) dose-range finding studies and repeat-dose toxicology studies have been performed in rodents and non-rodents.[3][4]

Table 2: Summary of Toxicology Studies for **AB3127-C**

Study Type	Species	Doses (mg/kg/day)	Duration	Key Findings	NOAEL (mg/kg/day)
Dose Range-Finding	Rat	10, 30, 100	7 days	Mild lethargy at 100 mg/kg.	30
28-Day Repeat Dose	Rat	5, 15, 50	28 days	Elevated liver enzymes (ALT, AST) at 50 mg/kg.	15
Dose Range-Finding	Dog	5, 15, 40	7 days	Vomiting and diarrhea at 40 mg/kg.	15
28-Day Repeat Dose	Dog	2, 8, 25	28 days	Mild gastrointestinal distress at 25 mg/kg.	8

NOAEL: No-Observed-Adverse-Effect-Level.

Experimental Protocols

Protocol 1: Preparation of AB3127-C for In Vivo Administration

This protocol describes the preparation of **AB3127-C** for oral (PO) or intravenous (IV) administration in animal models.

Materials:

- **AB3127-C** powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)

- Tween 80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator

Procedure:

- Weigh the required amount of **AB3127-C** powder in a sterile microcentrifuge tube.
- Add DMSO to dissolve the compound completely. Vortex until the solution is clear.
- Add PEG300 to the solution and vortex thoroughly.
- Add Tween 80 and vortex to mix.
- Add sterile saline to the final volume and vortex until a clear, homogenous solution is formed.
- If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
- The final formulation should be prepared fresh before each administration.

Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol outlines a typical efficacy study in immunodeficient mice bearing human tumor xenografts.

Animal Models:

- Female athymic nude mice (6-8 weeks old)

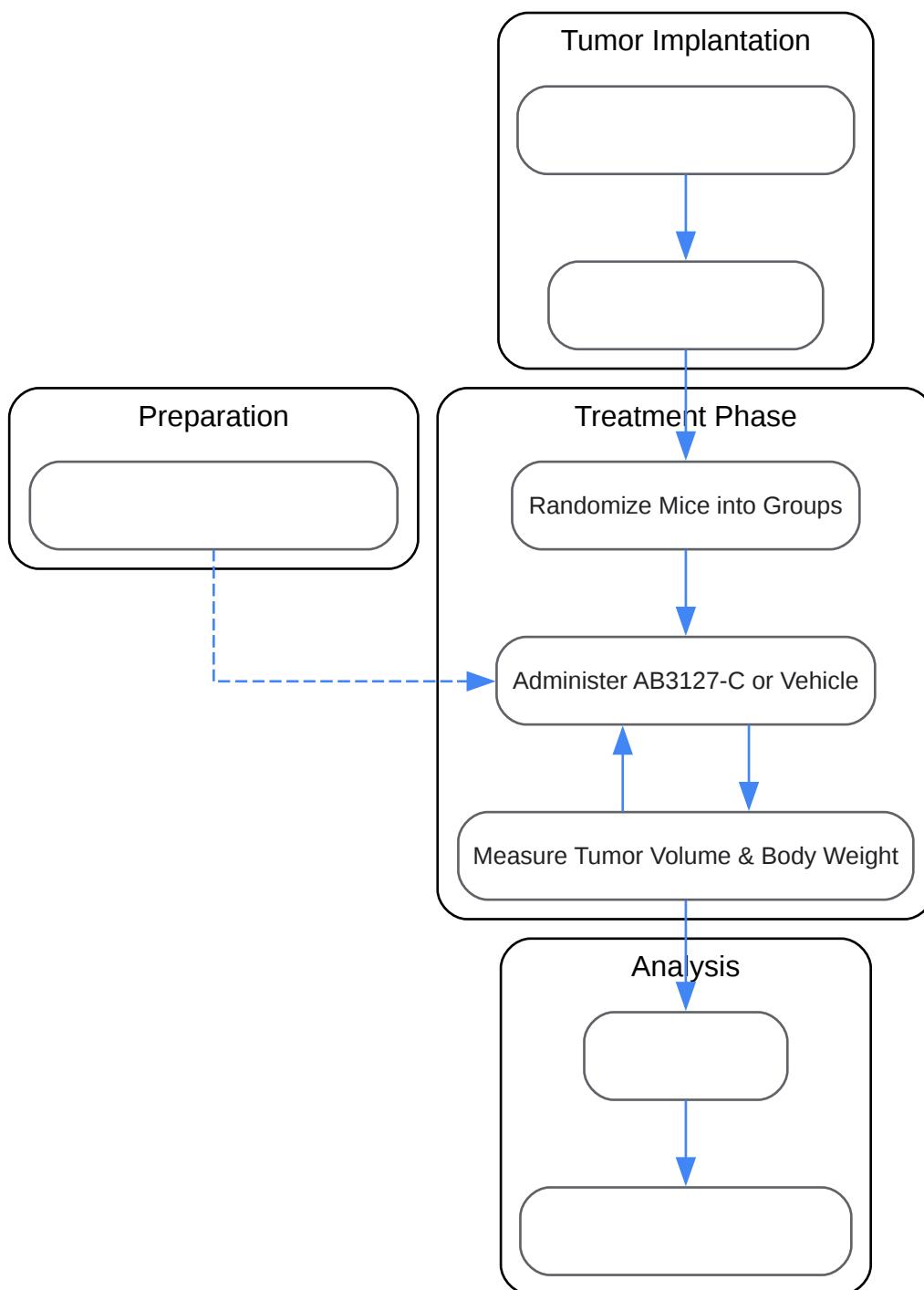
Tumor Cell Line:

- A human cancer cell line known to overexpress 'Kinase-X' (e.g., HCT116, A549)

Procedure:

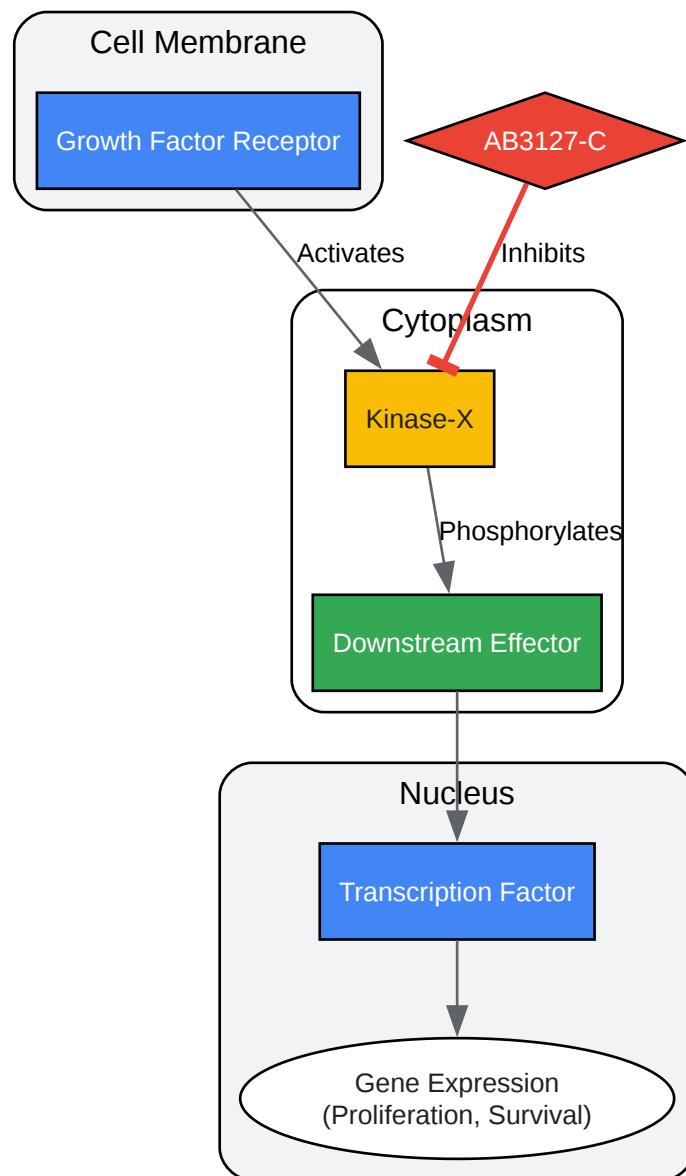
- Subcutaneously implant 5 x 10⁶ tumor cells in the right flank of each mouse.
- Monitor tumor growth regularly using calipers.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Prepare the dosing solution of **AB3127-C** as described in Protocol 1.
- Administer **AB3127-C** or vehicle control daily via oral gavage at the desired doses (e.g., 10, 30, 100 mg/kg).
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study (e.g., 21 days), euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).

Visualizations



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Caption: Workflow for an in vivo efficacy study.



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Caption: Hypothetical signaling pathway of **AB3127-C**.

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